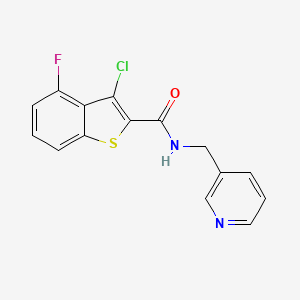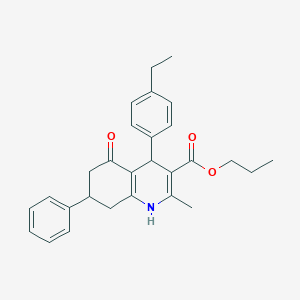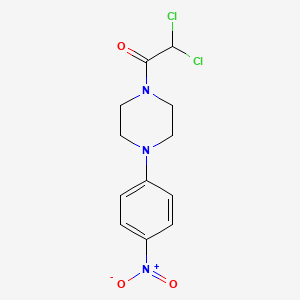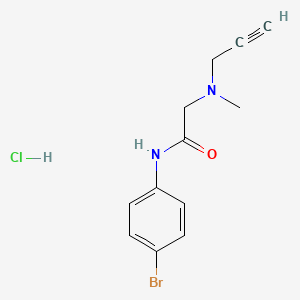
3-chloro-4-fluoro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-4-fluoro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a chemical compound that belongs to the class of benzothiophene derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.
Scientific Research Applications
3-chloro-4-fluoro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent inhibitory activity against several enzymes, including histone deacetylases (HDACs) and protein kinase C (PKC). These enzymes are involved in various cellular processes, and their dysregulation has been linked to several diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-chloro-4-fluoro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide involves the inhibition of HDACs and PKC. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. PKC, on the other hand, is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of these enzymes by 3-chloro-4-fluoro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
3-chloro-4-fluoro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been reported to exhibit potent anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been shown to exhibit anti-inflammatory and neuroprotective effects in animal models. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-chloro-4-fluoro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide is its potent inhibitory activity against HDACs and PKC, which makes it a promising candidate for the development of novel anticancer and anti-inflammatory drugs. However, its limited solubility in water and low bioavailability may pose challenges in its development as a therapeutic agent.
Future Directions
There are several future directions for the research on 3-chloro-4-fluoro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide. One potential direction is the development of novel analogs with improved solubility and bioavailability. Another direction is the investigation of its potential applications in the treatment of other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and the biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 3-chloro-4-fluoro-N-(3-pyridinylmethyl)-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-4-fluoroaniline with 2-bromo-1-benzothiophene in the presence of a palladium catalyst. The resulting intermediate is then treated with 3-pyridinylmethanamine to obtain the final product.
properties
IUPAC Name |
3-chloro-4-fluoro-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2OS/c16-13-12-10(17)4-1-5-11(12)21-14(13)15(20)19-8-9-3-2-6-18-7-9/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMWKOUMTFVHMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)NCC3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dichloro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5112956.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide](/img/structure/B5112968.png)

![[(2-fluorophenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]malononitrile](/img/structure/B5112976.png)
![ethyl 3-[4-(dimethylamino)benzyl]-1,4-dioxo-1,4-dihydro-2-naphthalenecarboxylate](/img/structure/B5112989.png)
![N-(2-furylmethyl)-3-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5112995.png)
![1-(4-methylbenzyl)-N-[(5-methyl-2-furyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B5113005.png)
![1-[2-({[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}amino)ethyl]-4-piperidinol](/img/structure/B5113013.png)
![1-[3-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4-methoxyphenyl]ethanone](/img/structure/B5113015.png)
![2-[(2-chlorobenzoyl)amino]-N-(2-ethoxyphenyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5113033.png)


![N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B5113046.png)